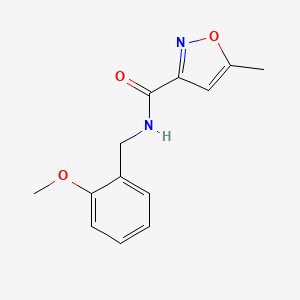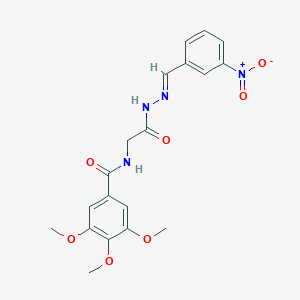
N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the broader class of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.
Introduction of the 2-Methoxybenzyl Group: This step involves the reaction of the isoxazole intermediate with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological processes. This interaction can modulate neurotransmitter release and influence brain function, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
25I-NBOMe: A potent serotonin 5-HT2A receptor agonist with hallucinogenic properties.
25B-NBOMe: Another serotonin receptor agonist with similar effects but different potency and receptor affinity.
Mescaline: A naturally occurring hallucinogen with a similar chemical structure but different pharmacological profile.
Uniqueness
N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide is unique due to its specific structural features and the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and modulate neurotransmitter release sets it apart from other similar compounds.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-11(15-18-9)13(16)14-8-10-5-3-4-6-12(10)17-2/h3-7H,8H2,1-2H3,(H,14,16) |
InChIキー |
XQWCCQHFCHTKLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11112666.png)
![4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11112669.png)
![4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11112674.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11112686.png)
![(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11112690.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B11112693.png)
![{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11112700.png)
![N-(3-methylbutyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112701.png)
![N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11112720.png)

![1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11112736.png)
![ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11112738.png)

